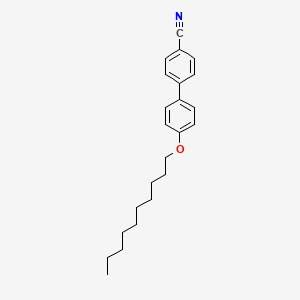

4-Cyano-4'-decyloxybiphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-decoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO/c1-2-3-4-5-6-7-8-9-18-25-23-16-14-22(15-17-23)21-12-10-20(19-24)11-13-21/h10-17H,2-9,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYXELFOIWRYLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6072057 | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(decyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6072057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70247-25-5 | |

| Record name | 4′-(Decyloxy)[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70247-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-(decyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070247255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(decyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(decyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6072057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(decyloxy)[1,1'-biphenyl]-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of 4-cyano-4'-decyloxybiphenyl

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 4-cyano-4'-decyloxybiphenyl, a key component in the formulation of liquid crystal mixtures. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering detailed protocols and the scientific rationale behind the experimental choices.

Introduction: The Importance of this compound in Liquid Crystal Technology

This compound is a member of the cyanobiphenyl family of liquid crystals, which were first synthesized in the early 1970s.[1] These materials exhibit a nematic liquid crystal phase at temperatures dependent on the length of the alkyl or alkoxy chain.[2][3] The combination of a rigid biphenyl core, a polar cyano group, and a flexible decyloxy chain in this compound results in the mesomorphic properties essential for applications in liquid crystal displays (LCDs). The purity of this compound is of utmost importance, as impurities can significantly impact the performance and stability of the final device.[2]

Synthetic Approach: The Williamson Ether Synthesis

The most prevalent and efficient method for preparing this compound is the Williamson ether synthesis. This classic organic reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (alkoxide).[4][5][6] In this specific synthesis, the sodium or potassium salt of 4-cyano-4'-hydroxybiphenyl is reacted with 1-bromodecane.[7]

Reaction Mechanism and Rationale for Experimental Choices

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] The key steps are:

-

Deprotonation: The phenolic proton of 4-cyano-4'-hydroxybiphenyl is acidic and is readily removed by a base, such as potassium carbonate or sodium hydroxide, to form a highly nucleophilic phenoxide ion.[4][8]

-

Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon atom of 1-bromodecane, which bears the bromine leaving group.

-

Displacement: The bromide ion is displaced, forming the ether linkage and yielding this compound.

Key Considerations for Optimal Synthesis:

-

Base Selection: Potassium carbonate is a commonly used base due to its moderate strength, low cost, and ease of removal after the reaction.[8]

-

Solvent Choice: Polar aprotic solvents like acetone, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred as they effectively solvate the cation, enhancing the nucleophilicity of the phenoxide anion and increasing the reaction rate.[8]

-

Reaction Temperature: The reaction is typically conducted at an elevated temperature (reflux) to ensure a reasonable reaction rate.

-

Purity of Starting Materials: The purity of the reactants, 4-cyano-4'-hydroxybiphenyl and 1-bromodecane, directly influences the purity and yield of the final product.

Visual Representation of the Synthetic Workflow

Caption: A schematic overview of the synthesis and purification process.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of this compound.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 4-cyano-4'-hydroxybiphenyl | 195.22 | 10.0 g | 0.0512 | 1.0 |

| 1-bromodecane | 221.22 | 12.4 g | 0.0561 | 1.1 |

| Potassium Carbonate | 138.21 | 10.6 g | 0.0767 | 1.5 |

| Acetone | - | 200 mL | - | - |

| Ethanol | - | As needed | - | - |

Synthetic Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-cyano-4'-hydroxybiphenyl (10.0 g), potassium carbonate (10.6 g), and acetone (200 mL).

-

Reagent Addition: Stir the mixture at room temperature for 15 minutes, then add 1-bromodecane (12.4 g).

-

Reflux: Heat the mixture to reflux (approximately 56°C) and maintain for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[9] The choice of solvent is critical for successful recrystallization.[10][11]

Recrystallization Protocol

-

Solvent Selection: Ethanol is a suitable solvent for recrystallizing this compound, as the compound is highly soluble in hot ethanol and poorly soluble in cold ethanol.

-

Dissolution: Dissolve the crude product in a minimal amount of boiling ethanol.

-

Crystallization: Allow the solution to cool slowly to room temperature. The desired compound will crystallize out of the solution. Further cooling in an ice bath can increase the yield.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol to remove any soluble impurities.[9]

-

Drying: Dry the purified crystals in a vacuum oven.

Visual Representation of the Purification Workflow

Caption: A step-by-step diagram of the recrystallization process.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

| Analytical Technique | Purpose | Expected Outcome |

| Melting Point Analysis | To determine the purity of the compound. | A sharp melting point indicates high purity. |

| 1H NMR Spectroscopy | To confirm the chemical structure. | The spectrum should show characteristic peaks corresponding to the aromatic, alkoxy, and alkyl protons with the correct integrations. |

| FT-IR Spectroscopy | To identify key functional groups. | The spectrum should exhibit a strong C≡N stretch around 2230 cm-1 and C-O stretching bands. |

| Mass Spectrometry | To determine the molecular weight. | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight. |

| High-Performance Liquid Chromatography (HPLC) | To quantify the purity. | A single major peak should be observed, and the purity can be calculated from the peak area.[12] |

Conclusion

The Williamson ether synthesis, followed by recrystallization, is a reliable and effective method for the preparation of high-purity this compound. Adherence to the detailed protocols and quality control measures outlined in this guide will enable researchers and scientists to consistently produce this valuable liquid crystal material for advanced applications.

References

- BenchChem. (2025). Solvent selection for efficient recrystallization of 4'-Bromomethyl-2-cyanobiphenyl.

- Chem LibreTexts. (n.d.). The Williamson Ether Synthesis.

- Goodby, J. W., et al. (2022). Conception, Discovery, Invention, Serendipity and Consortia: Cyanobiphenyls and Beyond. Crystals, 12(6), 849.

- Cambridge University Press. (n.d.). Williamson Ether Synthesis.

- Utah Tech University. (n.d.). Williamson Ether Synthesis.

- MDPI. (n.d.). Synthesis and Examination of Alkoxycyanobiphenyl Mesogens with a Single Fluorine Atom at Specific Locations in the Tail.

- Organic Chemistry Portal. (n.d.). Williamson Synthesis.

- Google Patents. (n.d.). Preparation of 4-cyano-4'-hydroxybiphenyl.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Kumar, M. H., et al. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. Acta Crystallographica Section E, 72(Pt 6), 841–847.

- Asian Journal of Chemistry. (n.d.). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts.

- Google Patents. (n.d.). 4-cyanobiphenyl preparation method.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization.

- Beletskaya, I. P., et al. (2016). One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. Beilstein Journal of Organic Chemistry, 12, 1546–1554.

- National Center for Biotechnology Information. (n.d.). Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces.

- ResearchGate. (n.d.). Structures of 4-cyano-4ʹ-pentylbiphenyl (5CB);....

- Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl.

- National Center for Biotechnology Information. (n.d.). 4-Bromo-4'-hydroxybiphenyl.

- MDPI. (2025). Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology.

- Taylor & Francis Online. (1982). Elasticity and Orientational Order in Some Cyanobiphenyls: Part IV. Reanalysis of the Data.

- Google Patents. (n.d.). Preparation method of 2-cyano-4' -methyl biphenyl.

Sources

- 1. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. repository.ias.ac.in [repository.ias.ac.in]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. Williamson Synthesis [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-cyano-4'-decyloxybiphenyl

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational dynamics of 4-cyano-4'-decyloxybiphenyl (10OCB), a representative calamitic liquid crystal. We delve into the intricate relationship between its solid-state architecture, conformational isomerism, and its propensity to form mesophases. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged with liquid crystalline systems and require a deep understanding of their molecular underpinnings. We will explore crystallographic data, discuss the energetic landscape of its flexible components, and outline the experimental and computational methodologies crucial for its characterization.

Introduction: The Significance of Cyanobiphenyls in Liquid Crystal Science

The family of 4-cyano-4'-alkyl/alkoxybiphenyls represents a cornerstone in the development of liquid crystal technologies. Their unique combination of a rigid, polarizable core (cyanobiphenyl) and a flexible, nonpolar tail (alkyl or alkoxy chain) gives rise to the fascinating intermediate states of matter known as liquid crystal phases. These materials exhibit long-range orientational order, akin to crystalline solids, while retaining a degree of translational freedom characteristic of liquids. This anisotropy in their molecular organization leads to remarkable optical and dielectric properties that are harnessed in a myriad of applications, most notably in liquid crystal displays (LCDs).

This compound (10OCB) is a significant member of this family, featuring a ten-carbon alkoxy chain. The length and nature of this flexible tail play a crucial role in determining the specific type and temperature range of the liquid crystalline phases exhibited. Understanding the precise three-dimensional structure and the accessible conformations of 10OCB is paramount to predicting and controlling its macroscopic properties. This guide will provide a detailed exploration of these molecular characteristics, bridging the gap between its atomic arrangement and its functional behavior.

Molecular Structure from X-Ray Crystallography

The definitive method for elucidating the precise arrangement of atoms in a molecule in the solid state is single-crystal X-ray diffraction. For this compound, crystallographic studies have revealed a detailed picture of its molecular geometry and intermolecular packing.

Crystal System and Space Group

X-ray diffraction studies have determined that this compound crystallizes in a monoclinic system with the space group C2/c[1]. This crystallographic information is fundamental as it defines the symmetry operations that relate the molecules within the crystal lattice.

Key Structural Parameters

The molecular structure of 10OCB is characterized by a semi-rigid architecture. The biphenyl core is not perfectly planar, a consequence of steric hindrance between the ortho-hydrogens on the two phenyl rings. The dihedral angle between the planes of the two phenyl rings has been determined to be 31.2(7)°[1]. This twist is a critical determinant of the molecule's overall shape and its ability to pack efficiently in different phases.

Table 1: Key Crystallographic and Structural Data for this compound and Related Compounds

| Parameter | This compound (10OCB) | Notes |

| Crystal System | Monoclinic[1] | Defines the basic lattice structure. |

| Space Group | C2/c[1] | Describes the symmetry elements within the unit cell. |

| Biphenyl Dihedral Angle | 31.2(7)°[1] | The twist between the two phenyl rings. |

| Molecular Formula | C23H29NO[2] | |

| Molecular Weight | 335.49 g/mol [2] |

Conformational Analysis: The Dance of Flexibility

The liquid crystalline behavior of 10OCB is not solely dictated by its static, solid-state structure. The dynamic conformational flexibility of the molecule, particularly in the nematic and isotropic phases, is of paramount importance. This flexibility arises from rotations around single bonds, primarily the central C-C bond of the biphenyl core and the various C-C and C-O bonds within the decyloxy tail.

Biphenyl Core Torsion

The rotation around the central C-C bond of the biphenyl unit is a well-studied phenomenon. The potential energy surface for this rotation is characterized by two minima corresponding to the twisted conformations (around ±45°) and two maxima corresponding to the planar (0°) and perpendicular (90°) conformations. The planar conformation is disfavored due to steric repulsion between the ortho-hydrogen atoms, while the perpendicular conformation is disfavored due to the loss of π-conjugation between the rings. For unsubstituted biphenyl, the rotational barrier is relatively low, allowing for rapid interconversion between the twisted enantiomeric forms at room temperature. In 10OCB, the substitution at the para positions has a minimal electronic effect on the rotational barrier, which is primarily governed by steric factors.

Decyloxy Chain Conformations

The ten-carbon decyloxy chain introduces a significant degree of conformational freedom. Each C-C and C-O single bond can, in principle, rotate, leading to a vast number of possible conformers. The most stable conformation for an alkyl chain is the all-trans (anti-periplanar) arrangement, which minimizes steric strain. However, gauche conformations are also thermally accessible and contribute to the overall flexibility of the tail. The presence of these gauche conformers effectively shortens the chain and increases its volume, which has a profound impact on the packing of the molecules in the liquid crystalline phases.

The interplay between the biphenyl twist and the conformation of the decyloxy chain is complex. The orientation of the first few methylene groups of the chain is influenced by the biphenyl core, and in turn, the steric bulk of the chain can influence the preferred dihedral angle of the biphenyl unit.

Figure 1: A conceptual diagram illustrating the rigid core and flexible tail components of the this compound molecule and their interplay.

Liquid Crystalline Phases and Phase Transitions

The balance between the attractive interactions of the rigid cores and the entropic effects of the flexible tails gives rise to the formation of liquid crystalline phases. While specific phase transition temperatures for this compound are not widely reported in the readily accessible literature, data from homologous series provide valuable insights. For instance, at atmospheric pressure, some longer-chain 4-alkyl-4'-cyanobiphenyls, such as 10CB, exclusively exhibit a smectic Ad phase, where 'd' indicates a partially bilayered arrangement of the molecules[3]. It is plausible that 10OCB exhibits similar smectic behavior.

The study on 10CB also revealed that a nematic phase can be induced at elevated pressures[3]. This highlights the subtle energetic balance between the different mesophases and how it can be tuned by external conditions.

The characterization of these phases and the transitions between them is typically performed using a combination of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for identifying phase transitions by measuring the heat flow into or out of a sample as a function of temperature. Each phase transition (e.g., crystal to smectic, smectic to nematic, nematic to isotropic) is associated with a characteristic endothermic peak upon heating and an exothermic peak upon cooling.

Table 2: Illustrative Phase Transition Temperatures for Related Cyanobiphenyls

| Compound | Transition | Temperature (°C) |

| 4-cyano-4'-pentylbiphenyl (5CB) | Crystal to Nematic | 22.5 |

| Nematic to Isotropic | 35.0 | |

| 4-cyano-4'-hexylbiphenyl (6CB) | Crystal to Nematic | 16 |

| Nematic to Isotropic | 29 | |

| 4-cyano-4'-octyloxybiphenyl (8OCB) | Crystal to Smectic A | 52.86[4] |

| Smectic A to Nematic | 66.65[4] | |

| Nematic to Isotropic | 79.10[4] |

Note: These values are for homologous compounds and serve as a guide to the expected behavior of 10OCB.

Polarized Optical Microscopy (POM)

POM is used to visualize the characteristic textures of different liquid crystal phases. The anisotropic nature of these phases leads to birefringence, and when viewed between crossed polarizers, each phase exhibits a unique optical texture that can be used for identification.

Experimental and Computational Methodologies

A comprehensive understanding of this compound requires a multi-faceted approach combining synthesis, experimental characterization, and computational modeling.

Synthesis

The synthesis of 4-cyano-4'-alkoxybiphenyls typically involves a multi-step process. A common route starts with the protection of the hydroxyl group of 4-phenylphenol, followed by a series of reactions to introduce the cyano group at the 4'-position, and finally deprotection and etherification to introduce the decyloxy chain.

Illustrative Synthetic Protocol (adapted from general methods):

-

Protection of 4-hydroxybiphenyl: The hydroxyl group of 4-hydroxybiphenyl is protected, for example, by methylation to form 4-methoxybiphenyl.

-

Friedel-Crafts Acylation: The protected biphenyl is acylated to introduce an acetyl group.

-

Oxidation: The acetyl group is oxidized to a carboxylic acid.

-

Amidation: The carboxylic acid is converted to an amide.

-

Dehydration: The amide is dehydrated to form the nitrile (cyano) group.

-

Deprotection: The protecting group on the hydroxyl function is removed to yield 4-cyano-4'-hydroxybiphenyl.

-

Williamson Ether Synthesis: The 4-cyano-4'-hydroxybiphenyl is reacted with 1-bromodecane in the presence of a base to form the final product, this compound.

Figure 2: A simplified workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the chemical structure of 10OCB.

-

¹H NMR: The aromatic region will show a series of doublets corresponding to the protons on the biphenyl core. The protons of the decyloxy chain will appear in the upfield region, with the -OCH₂- protons being the most deshielded of the aliphatic signals.

-

¹³C NMR: The spectrum will show distinct signals for the quaternary carbons of the biphenyl core, the cyano carbon, and the carbons of the decyloxy chain.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. A strong, sharp absorption around 2230 cm⁻¹ is characteristic of the C≡N stretch of the cyano group. C-O stretching vibrations of the ether linkage will appear in the 1250-1050 cm⁻¹ region.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD), are powerful tools for investigating the conformational landscape and dynamic behavior of liquid crystal molecules.

-

DFT Calculations: Can be used to calculate the relative energies of different conformers (e.g., rotational isomers of the biphenyl core and gauche/trans conformers of the decyloxy chain), providing a detailed potential energy surface.

-

Molecular Dynamics Simulations: MD simulations can model the behavior of a large ensemble of 10OCB molecules over time, allowing for the prediction of liquid crystalline phase formation, the calculation of order parameters, and the study of dynamic processes like molecular reorientation and diffusion.

Conclusion

This compound stands as a quintessential example of a calamitic liquid crystal, where a delicate interplay of molecular structure and conformational dynamics dictates its macroscopic properties. Its semi-rigid biphenyl core, with a characteristic twist, coupled with a flexible decyloxy tail, gives rise to the formation of ordered yet fluid liquid crystalline phases. While detailed experimental data for this specific homolog can be elusive, a comprehensive understanding can be constructed through a combination of crystallographic data from closely related compounds, insights from homologous series, and the application of powerful experimental and computational techniques. This guide has provided a framework for understanding the molecular architecture and conformational behavior of 10OCB, offering valuable insights for researchers and professionals working at the forefront of liquid crystal science and technology.

References

-

Goodby, J. W., & Walton, C. R. (1985). Antiphase Behavior in the 4-n-alkoxybiphenylyl-4′-cyanobenzoates (nOBCB's). Molecular Crystals and Liquid Crystals, 122(1), 219-239. [Link]

-

Request PDF: Structure of a liquid crystal of 4-cyano-4′-n-octyloxybiphenyl. (n.d.). ResearchGate. Retrieved from [Link]

-

Douglas, M., et al. (2021). New patterns of twist-bend liquid crystal phase behaviour: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4'-yl)-10-(4-alkylaniline-benzylidene-4'-oxy)decanes (CB10O.m). Soft Matter, 17(3), 659-670. [Link]

-

Request PDF: Pressure-temperature phase diagrams of smectogenic 4-alkyl-4-cyanobiphenyls (9CB, 10CB, 11CB and 12CB). (n.d.). ResearchGate. Retrieved from [Link]

-

Douglas, M., et al. (2021). New patterns of twist-bend liquid crystal phase behaviour: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4'-yl)-10-(4-alkylaniline-benzylidene-4'-oxy)decanes (CB10O.m). ResearchGate. [Link]

-

Request PDF: p′-cyanobiphenyl (ROCB's) liquid crystals. (n.d.). ResearchGate. Retrieved from [Link]

-

Structure of a liquid crystal of 4-cyano-4′-n-octyloxybiphenyl. (2000). Semantic Scholar. [Link]

-

Yin, C., et al. (2020). Influence of multifluorophenyloxy terminus on the mesomorphism of the alkoxy and alkyl cyanobiphenyl compounds in search of new ambient nematic liquid crystals and mixtures. Liquid Crystals, 47(13), 1937-1949. [Link]

-

Jadhava, S. N., et al. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. [Link]

-

Kumar, M. H., et al. (2024). Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-(furan-2-ylcarbonyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 80(8). [Link]

-

4-Cyano-4'-pentylbiphenyl. (n.d.). PubChem. Retrieved from [Link]

-

Manisekaran, T., et al. (1995). Crystal Structure of 4-Cyano-4′-n-Undecylbiphenyl. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 260(1), 323-332. [Link]

-

Tabayashi, K., & Akasaka, K. (1997). Natural Abundance 2H NMR for Liquid Crystal Studies. Application to 4'-(Hexyloxy)-4-cyanobiphenyl. The Journal of Physical Chemistry B, 101(26), 5108–5111. [Link]

-

Model Studies on the Phase Behavior of 4-cyano-4'-n-pentyloxybiphenyl. (1999). TUprints. [Link]

-

4-Cyanobiphenyl. (n.d.). SpectraBase. Retrieved from [Link]

-

Luk, Y.-Y., et al. (2004). Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces. Langmuir, 20(18), 7654–7661. [Link]

-

Sarkar, S., et al. (2024). Calculation of Dielectric Spectra by Molecular Dynamics: 4-Cyano-4'-hexylbiphenyl in its Nematic Phase. The Journal of Physical Chemistry B. [Link]

-

Rzepa, H. (2010, April 2). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. [Link]

-

Identifying short-chain branched polymers with conformational analysis. (n.d.). Wyatt Technology. Retrieved from [Link]

-

Request PDF: Computational studies of the optical properties of 4-cyano-4-hexyl biphenyl using a combination of DFT and molecular dynamics simulation. (n.d.). ResearchGate. Retrieved from [Link]

- Preparation of 4-cyano-4'-hydroxybiphenyl. (2000).

-

Request PDF: Calculation of Dielectric Spectra by Molecular Dynamics: 4-Cyano-4'-hexylbiphenyl in its Nematic Phase. (n.d.). ResearchGate. Retrieved from [Link]

-

4-Cyanophenol. (n.d.). PubChem. Retrieved from [Link]

-

Structures of 4-cyano-4ʹ-pentylbiphenyl (5CB);... (n.d.). ResearchGate. Retrieved from [Link]

-

Alfindi, R. F., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-536. [Link]

-

Model Studies on the Phase Behavior of 4-cyano-4'-n-pentyloxybiphenyl: Molecular Dynamics Simulations. (1999). TUprints. [Link]

-

Conformational Analysis of Cyclohexane Part 2 Organic Chemistry. (2015, January 29). YouTube. [Link]

-

Chachaty, C., et al. (1978). Conformational study of long alkyl chains by carbon-13 pseudo-contact shifts. Chemical Physics Letters, 59(2), 293–297. [Link]

Sources

Introduction: The Significance of 4-cyano-4'-decyloxybiphenyl in Liquid Crystal Science

An In-Depth Technical Guide to the Phase Transition Temperatures of 4-cyano-4'-decyloxybiphenyl (10OCB)

This compound, commonly referred to as 10OCB, is a thermotropic liquid crystal belonging to the n-alkyloxy-cyanobiphenyl homologous series. These materials are of significant interest in both fundamental research and applied materials science due to the rich variety of liquid crystalline phases (mesophases) they exhibit. The molecular structure of 10OCB, characterized by a rigid biphenyl core, a polar cyano (-CN) group, and a flexible decyloxy (-OC₁₀H₂₁) chain, gives rise to its anisotropic properties. The interplay between the strong dipole moment of the cyano group, which promotes antiparallel molecular arrangements, and the steric effects of the alkyl chain dictates the formation of distinct, temperature-dependent phases.

Understanding the precise temperatures at which 10OCB transitions between its crystalline, smectic, nematic, and isotropic liquid states is paramount for its application in technologies such as liquid crystal displays (LCDs), spatial light modulators, and advanced sensor systems. This guide provides a comprehensive overview of the phase transitions of 10OCB, detailed experimental protocols for their characterization, and the scientific principles underpinning these methodologies.

Understanding the Mesophases of Cyanobiphenyls

Thermotropic liquid crystals like 10OCB exhibit phases that are intermediate between the ordered solid crystal and the disordered isotropic liquid.[1] Upon heating, the compound undergoes a series of transitions, each marked by a distinct change in molecular arrangement and physical properties. While specific transition temperatures can vary slightly with purity, the homologous series of 4-alkyloxy-4'-cyanobiphenyls typically exhibits Smectic A and Nematic phases. For instance, the related compound 4'-Octyloxy-4-biphenylcarbonitrile (8OCB) displays a crystalline-to-Smectic A transition, a Smectic A-to-Nematic transition, and a final Nematic-to-Isotropic transition upon heating.[2]

The sequence of phase transitions for a typical long-chain cyanobiphenyl liquid crystal upon heating is illustrated below.

Caption: Phase transition sequence of a typical cyanobiphenyl upon heating.

Quantitative Analysis of Phase Transitions

The following table summarizes the reported phase transition temperatures for a closely related cyanobiphenyl compound, 4-cyano-4'-decylbiphenyl, which provides an approximate reference for 10OCB. The definitive temperatures for 10OCB should be confirmed using the methodologies described in this guide.

| Transition | Abbreviation | Approximate Temperature (°C) | Approximate Temperature (K) |

| Crystal to Smectic A | T(Cr-SmA) | 53.0 | 326.0 |

| Smectic A to Isotropic Liquid | T(SmA-I) | 57.5 | 330.5 |

Note: Data is for the analogous compound 4-cyano-4'-n-decylbiphenyl and serves as a close estimate.[3] The Smectic A to Nematic transition may not be present or may merge with the Nematic to Isotropic transition in some homologs.

Core Experimental Characterization Methodologies

A multi-technique approach is essential for the unambiguous identification and characterization of liquid crystal phase transitions.[1] The combination of Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD) provides complementary information on the thermodynamics, optical properties, and structural arrangement of the material.[4][5]

Caption: Workflow for liquid crystal phase characterization.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is a cornerstone technique for studying the thermodynamics of phase transitions.[6] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[4] Phase transitions are detected as endothermic (heating) or exothermic (cooling) peaks on the DSC thermogram, providing precise transition temperatures and the associated enthalpy changes (ΔH). The sharpness of a peak is a good indicator of the sample's purity.[7]

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of 10OCB into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent sublimation or degradation during heating.

-

Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

-

-

Instrument Setup & Calibration:

-

Place the sample and reference pans into the DSC cell.

-

Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Purge the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min) to provide a stable thermal atmosphere.

-

-

Thermal Program:

-

First Heating Scan: Equilibrate the sample at a temperature well below the first expected transition (e.g., 25°C). Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well into the isotropic phase (e.g., 100°C). This scan erases the sample's prior thermal history.

-

Cooling Scan: Cool the sample from the isotropic phase at the same controlled rate (e.g., 10°C/min) back to the starting temperature.

-

Second Heating Scan: Reheat the sample at the same rate (10°C/min) to 100°C. The data from this second heating scan is typically used for analysis as it represents the intrinsic material properties.

-

-

Data Analysis:

-

Identify the peaks in the thermogram corresponding to phase transitions.

-

The onset temperature of a peak is typically reported as the transition temperature (T).

-

Integrate the area under each peak to determine the enthalpy of the transition (ΔH).

-

Polarized Optical Microscopy (POM)

Expertise & Experience: POM is an indispensable tool for the direct visualization and identification of liquid crystal phases.[5][8] It leverages the optical anisotropy (birefringence) of liquid crystals.[9] When viewed between crossed polarizers, the unique molecular arrangements of different mesophases interact with polarized light to produce characteristic optical textures.[10] Observing the changes in these textures as a function of temperature allows for the confirmation of transition temperatures determined by DSC.

Experimental Protocol:

-

Sample Preparation:

-

Place a small amount of 10OCB onto a clean glass microscope slide.

-

Gently place a coverslip over the sample.

-

Heat the slide on a calibrated hot stage to the isotropic phase to allow the sample to flow into a thin, uniform film.

-

Cool the sample slowly to observe the formation of liquid crystal textures.

-

-

Instrument Setup:

-

Place the slide on the hot stage of a polarizing microscope.[9]

-

Ensure the microscope is set up for orthoscopic observation with the polarizer and analyzer in a crossed position (90° to each other).

-

-

Thermal Program & Observation:

-

Slowly heat the sample at a controlled rate (e.g., 1-2°C/min) while continuously observing the texture.

-

Record the temperatures at which distinct changes in the optical texture occur. For example, the transition from a Smectic A "focal conic" or "homeotropic" texture to a Nematic "schlieren" or "marbled" texture.

-

The complete disappearance of all texture and birefringence, resulting in a dark field of view, marks the transition to the isotropic liquid (the clearing point).

-

Slowly cool the sample from the isotropic phase and record the temperatures at which textures reappear, confirming the transition points.

-

X-ray Diffraction (XRD)

Expertise & Experience: XRD provides definitive structural information, confirming the phase identifications made by POM.[5][11] By measuring the scattering of X-rays from the sample, one can determine the degree of positional order. Crystalline phases yield sharp diffraction peaks, smectic phases show a characteristic sharp peak at a low angle corresponding to the layer spacing and a diffuse halo at a wide angle, while nematic and isotropic phases only produce a diffuse halo.[12]

Experimental Protocol:

-

Sample Preparation:

-

Load the 10OCB sample into a thin-walled glass capillary tube.

-

The capillary is then mounted in a temperature-controlled sample holder within the XRD instrument.

-

For oriented samples, a magnetic field can be applied to align the liquid crystal director.

-

-

Instrument Setup:

-

Use a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation).

-

Position a 2D detector to capture both small-angle (SAXS) and wide-angle (WAXS) scattering patterns.

-

-

Data Collection:

-

Acquire diffraction patterns at various temperatures, stepping through the phase transitions identified by DSC and POM.

-

Allow the sample to thermally equilibrate at each temperature before collecting data.

-

-

Data Analysis:

-

Analyze the position and shape of the diffraction peaks.

-

For the Smectic A phase, use the position of the low-angle peak (q) to calculate the layer spacing (d) using Bragg's Law in the form d = 2π/q.

-

The wide-angle diffuse scattering provides an estimate of the average intermolecular distance.

-

Safety and Handling of this compound

As with all cyanobiphenyl compounds, appropriate safety precautions must be observed.

-

Hazards: These compounds are classified as harmful if swallowed, in contact with skin, or if inhaled. They can also cause skin and serious eye irritation.[13][14]

-

Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat when handling the material.[15][16]

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhaling dust.[17] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

References

-

MDPI. Liquid Crystals: Experimental Study of Physical Properties and Phase Transitions. Available from: [Link]

-

Research Square. Various techniques have been used to characterize liquid crystals. Available from: [Link]

-

ResearchGate. p′-cyanobiphenyl (ROCB's) liquid crystals | Request PDF. Available from: [Link]

-

Reviews on Advanced Materials Science. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Available from: [Link]

-

ResearchGate. Structure of a liquid crystal of 4-cyano-4′-n-octyloxybiphenyl | Request PDF. Available from: [Link]

-

Royal Society of Chemistry. (2019). A transient polymorph transition of 4-cyano-4′-octyloxybiphenyl (8OCB) revealed by ultrafast differential scanning calorimetry (UFDSC). Soft Matter. Available from: [Link]

-

ResearchGate. Polarized optical microscopy. Polarized optical photomicrographs of... | Download Scientific Diagram. Available from: [Link]

-

Greenbook.net. (2015). Safety Data Sheet. Available from: [Link]

-

AAPPTec. Safety Data Sheet: Fmoc-Phe(4-CN)-OH. Available from: [Link]

-

Wikipedia. 4-Cyano-4'-pentylbiphenyl. Available from: [Link]

-

ResearchGate. Atomistic analysis of nematic phase transition in 4-cyano-4′-n-alkyl biphenyl liquid crystals: Sampling for the first-order phase transition and the free-energy decomposition | Request PDF. Available from: [Link]

-

ResearchGate. Chemical structures of 4-octyl-4′-cyanobiphenyl and 4-octyloxy-4. Available from: [Link]

-

PubMed. Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces. Available from: [Link]

-

ResearchGate. Phase Transformations And Dynamics Of 4-Cyano-4′-Pentylbiphenyl (5cb) By Nuclear Magnetic Resonance, Analysis Differential Scanning Calorimetry, And Wideangle X-Ray Diffraction Analysis. Available from: [Link]

-

Semantic Scholar. Structure of a liquid crystal of 4-cyano-4′-n-octyloxybiphenyl. Available from: [Link]

-

arXiv. Low temperature phase transformations in 4-cyano-4'- pentylbiphenyl (5CB) filled by multiwalled carbon nanotubes. Available from: [Link]

-

ResearchGate. The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. Available from: [Link]

-

National Institutes of Health. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Available from: [Link]

-

AZoM. (2007). Structure Analysis Of 4-Octyl-4'-Cyanobiphenyl Liquid-Crystalline Free-Standing Film By Molecular Dynamics Simulation. Available from: [Link]

-

ResearchGate. Polarized light optical microscopy (POM) images of LCBP4 upon heating.... Available from: [Link]

-

ResearchGate. Typical polarized optical microscopy (POM) image in: (a) B4 phase of... | Download Scientific Diagram. Available from: [Link]

-

Wikipedia. Polarized light microscopy. Available from: [Link]

-

ResearchGate. Polarized light microscopy (PLM) images of (a) neat POM; (b)... | Download Scientific Diagram. Available from: [Link]

-

Springer. (2023). X-Ray Diffraction (XRD). In: Springer Handbooks. Available from: [Link]

-

DTIC. (1988). X-Ray Diffraction Studies of Homologous Series of 4-Alkyl-4' Cyanostilbene. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ossila.com [ossila.com]

- 3. researchgate.net [researchgate.net]

- 4. bhu.ac.in [bhu.ac.in]

- 5. ipme.ru [ipme.ru]

- 6. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 9. Polarized light microscopy - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. X-Ray Diffraction (XRD) [ouci.dntb.gov.ua]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. tcichemicals.com [tcichemicals.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. peptide.com [peptide.com]

- 17. assets.greenbook.net [assets.greenbook.net]

Spectroscopic Characterization of 4-cyano-4'-decyloxybiphenyl: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 4-cyano-4'-decyloxybiphenyl, a prominent liquid crystal material. The document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the analysis of liquid crystalline compounds. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Fluorescence Spectroscopy for the elucidation of the molecular structure and photophysical properties of this molecule. This guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols.

Introduction: The Significance of this compound

This compound belongs to the homologous series of 4-cyano-4'-n-alkoxybiphenyls, a class of compounds that has been pivotal in the development of liquid crystal displays (LCDs) and other electro-optic devices. The defining characteristics of these molecules are their elongated, rigid biphenyl core, a polar cyano (-C≡N) group at one end, and a flexible alkoxy (-OR) chain at the other. This molecular architecture gives rise to the mesomorphic (liquid crystalline) properties that are central to their applications.

The decyloxy derivative, with its ten-carbon alkyl chain, exhibits specific phase transition temperatures and anisotropic properties. A thorough spectroscopic characterization is essential for confirming its chemical identity, assessing its purity, and understanding the structure-property relationships that govern its behavior in liquid crystal phases. This guide will walk through the key spectroscopic methodologies for achieving a comprehensive characterization.

Molecular Structure and Spectroscopic Probes

The molecular structure of this compound is the foundation for interpreting its spectroscopic data. Each part of the molecule—the aliphatic decyloxy chain, the biphenyl aromatic system, and the cyano group—provides distinct spectroscopic signatures.

Caption: A typical workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb the radiation at frequencies corresponding to its natural vibrational modes.

Experimental Protocol:

-

Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet can be prepared by mixing a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected and automatically subtracted from the sample spectrum.

Expected Spectrum and Interpretation:

The IR spectrum of this compound will be dominated by several key absorption bands. Based on spectra of related compounds like 4-cyanobenzoic acid and other cyanobiphenyls, the following characteristic peaks are expected.[1][2][3]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 2920 & 2850 | C-H stretch | Aliphatic (decyloxy chain) |

| ~ 2225 | C≡N stretch | Cyano |

| ~ 1605, 1500 | C=C stretch | Aromatic (biphenyl) |

| ~ 1250 | C-O-C stretch | Aryl-alkyl ether |

| ~ 820 | C-H out-of-plane bend | 1,4-disubstituted aromatic |

The most diagnostic peak in the IR spectrum is the sharp, strong absorption around 2225 cm⁻¹, which is characteristic of the nitrile (cyano) group stretch. The presence of the long aliphatic chain will be confirmed by the strong C-H stretching vibrations just below 3000 cm⁻¹. The aromatic C=C stretching bands and the C-O-C ether linkage absorption provide further confirmation of the molecular structure.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule and are particularly useful for characterizing conjugated π-systems like the biphenyl core of our target molecule.

UV-Visible Absorption Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from a ground electronic state to an excited electronic state. For this compound, the most significant electronic transitions are the π → π* transitions within the conjugated biphenyl system.[4][5]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-400 nm. A baseline is first recorded with a cuvette containing only the solvent.

Expected Spectrum and Interpretation:

The UV-Vis spectrum of this compound is expected to show a strong absorption band with a maximum (λ_max) in the UV region. For 4-cyano-4'-alkoxybiphenyls, this maximum is typically observed around 280-300 nm. This absorption is due to the π → π* transition of the extended biphenyl chromophore. The position and intensity of this band can be influenced by the solvent polarity.

Fluorescence Spectroscopy

Principle: Fluorescence is the emission of light from a molecule that has been electronically excited. After absorbing light (as in UV-Vis spectroscopy), the molecule can relax to the ground state by emitting a photon. The emitted light is of a longer wavelength (lower energy) than the absorbed light. Many cyanobiphenyl derivatives are known to be fluorescent.[6][7]

Experimental Protocol:

-

Sample Preparation: Use the same dilute solution prepared for UV-Vis analysis.

-

Instrumentation: A spectrofluorometer.

-

Data Acquisition: An excitation wavelength is selected (typically at or near the λ_max from the UV-Vis spectrum), and the emission spectrum is recorded at longer wavelengths.

Expected Spectrum and Interpretation:

Upon excitation of the biphenyl chromophore, this compound is expected to exhibit fluorescence. The emission spectrum will likely show a broad band with a maximum in the near-UV or blue region of the spectrum (e.g., 320-380 nm). The difference between the absorption maximum (λ_max) and the emission maximum (λ_em) is known as the Stokes shift. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can also be determined.

Caption: A streamlined workflow for UV-Vis and fluorescence spectroscopic analysis.

Conclusion

The comprehensive spectroscopic characterization of this compound relies on the synergistic application of multiple analytical techniques. ¹H and ¹³C NMR spectroscopy provide an unambiguous determination of the molecular structure and carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, most notably the nitrile and ether linkages. UV-Visible and fluorescence spectroscopy probe the electronic properties of the conjugated biphenyl system. Together, these methods provide a detailed and self-validating picture of the molecule, which is crucial for quality control, research, and the development of advanced materials.

References

-

Spectroscopy Letters. (1982). Orientational Order Parameters of Some 4-Cyano 4′, n-Alkoxybiphenyls. [Link]

-

NIST. (n.d.). 4-Cyano-4'-hydroxybiphenyl. NIST Chemistry WebBook. [Link]

-

Jadhav, S. N., et al. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. [Link]

-

Shinde, S., et al. (2021). ¹H NMR spectra of (A) 4-cyano-4′-ethynylbiphenyl, (B) polyoxazoles in CDCl3. ResearchGate. [Link]

-

Tabayashi, K., & Akasaka, K. (1997). Natural Abundance 2H NMR for Liquid Crystal Studies. Application to 4'-(Hexyloxy)-4-cyanobiphenyl. The Journal of Physical Chemistry B. [Link]

-

ResearchGate. (n.d.). Figure S1 1 H (a) and 13 C NMR (b) spectra of synthesized 4-(Hexyloxy)benzonitrile (2). [Link]

-

SpectraBase. (n.d.). 4-Cyanobiphenyl. [Link]

-

PubMed. (2003). Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces. [Link]

-

PubMed Central. (2024). Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers. [Link]

-

Frontiers. (2022). Assessment of UV-VIS spectra analysis methods for quantifying the absorption properties of chromophoric dissolved organic matter (CDOM). [Link]

-

Longdom Publishing. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link]

-

NIH. (2023). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. [Link]

-

Rasayan Journal of Chemistry. (2010). VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. [Link]

-

Sci-Hub. (1993). Determination of the orientational ordering of 4′-cyanophenyl-4-alkylbenzoates by 13C NMR. [Link]

-

SpectraBase. (n.d.). 2-Cyano-4'-methylbiphenyl - Optional[ATR-IR] - Spectrum. [Link]

Sources

- 1. 4-Cyano-4'-hydroxybiphenyl [webbook.nist.gov]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. spectrabase.com [spectrabase.com]

- 4. longdom.org [longdom.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

Dielektrische Eigenschaften des Flüssigkristalls 4-Cyano-4'-decyloxybiphenyl: Ein technischer Leitfaden

Abstrakt

Dieses Dokument bietet eine eingehende technische Untersuchung der dielektrischen Eigenschaften von 4-Cyano-4'-decyloxybiphenyl (10OCB), einem Mitglied der prominenten Cyanobiphenyl-Flüssigkristallfamilie. Als polares Molekül mit einem signifikanten Dipolmoment, das von der Cyano-Endgruppe herrührt, zeigt 10OCB eine ausgeprägte dielektrische Anisotropie und interessante Relaxationsphänomene, die für seine Anwendung in elektro-optischen Geräten von entscheidender Bedeutung sind. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und bietet einen umfassenden Überblick über die theoretischen Grundlagen, experimentellen Methoden und erwarteten dielektrischen Verhaltensweisen von 10OCB. Es wird eine detaillierte Methodik zur Messung der dielektrischen Permittivität und des dielektrischen Verlusts in Abhängigkeit von Frequenz und Temperatur vorgestellt, ergänzt durch Einblicke in die zugrunde liegenden molekularen Mechanismen.

Einleitung

Flüssigkristalle der 4-Alkyl/Alkoxy-4'-cyanobiphenyl-Reihe (nCB/nOCB) sind aufgrund ihrer bemerkenswerten physikalischen Eigenschaften und ihrer kommerziellen Verfügbarkeit zu Eckpfeilern der Flüssigkristallforschung und -anwendung geworden.[1][2] Ihre chemische Struktur führt zu einzigartigen molekularen Organisationen, die für eine Vielzahl von Anwendungen genutzt werden.[1] this compound (10OCB) ist ein Vertreter dieser Familie, der sich durch eine lange Alkoxykette auszeichnet, die sein Phasenverhalten und seine dielektrischen Eigenschaften beeinflusst.

Das Verständnis der dielektrischen Eigenschaften von 10OCB ist von grundlegender Bedeutung für die Entwicklung und Optimierung von Technologien wie Flüssigkristallanzeigen (LCDs), bei denen die dielektrische Anisotropie die Schaltspannung bestimmt, und für neuartige Anwendungen in abstimmbaren Mikrowellengeräten und Sensoren.[3] Die starke positive dielektrische Anisotropie, die für diese Materialklasse typisch ist, ergibt sich aus dem großen Dipolmoment, das entlang der langen Molekülachse ausgerichtet ist.[4]

Chemische Struktur und physikalische Eigenschaften

Die molekulare Architektur von 10OCB ist entscheidend für seine dielektrischen Eigenschaften. Sie besteht aus einem starren Biphenylkern, an den eine flexible Decyloxykette (-OC₁₀H₂₁) und eine stark polare Cyanogruppe (-CN) an den para-Positionen gebunden sind.

Abbildung 1: Molekülstruktur von this compound (10OCB).

Die Phasenübergangstemperaturen für die nOCB-Reihe variieren mit der Länge der Alkylkette. Für 8OCB, ein enges Homolog, wurden die folgenden Übergangstemperaturen gemessen: Kristallin-Smektisch A bei 52,86 °C, Smektisch A-Nematisch bei 66,65 °C und Nematisch-Isotrop bei 79,10 °C.[5] Es wird erwartet, dass 10OCB ein ähnliches Phasenverhalten mit leicht verschobenen Übergangstemperaturen aufweist.

Theoretischer Hintergrund

Dielektrische Anisotropie in nematischen Flüssigkristallen

In der nematischen Phase richten sich die langen Achsen der stäbchenförmigen Moleküle im Durchschnitt entlang einer gemeinsamen Richtung aus, die als Direktor (n ) bezeichnet wird. Dies führt zu einer Anisotropie der physikalischen Eigenschaften, einschließlich der dielektrischen Permittivität.[6] Es können zwei Hauptdielektrizitätskonstanten gemessen werden: ε∥ (parallel zum Direktor) und ε⊥ (senkrecht zum Direktor). Die dielektrische Anisotropie (Δε) ist definiert als:

Δε = ε∥ - ε⊥

Für Moleküle wie 10OCB mit einem starken Dipolmoment entlang der langen Achse ist Δε typischerweise groß und positiv.[4]

Maier-Meier-Theorie

Die Maier-Meier-Theorie bietet einen theoretischen Rahmen zur Beschreibung der dielektrischen Anisotropie nematischer Flüssigkristalle.[7] Sie bringt die makroskopischen dielektrischen Konstanten mit molekularen Parametern wie der molekularen Polarisierbarkeit (α), dem permanenten Dipolmoment (μ), dem Winkel (β) zwischen dem Dipolmoment und der langen Molekülachse und dem nematischen Ordnungsparameter (S) in Beziehung. Die Gleichungen für die Hauptdielektrizitätskonstanten sind:

ε∥ = 1 + (N * h * F / ε₀) * [α_avg + (2/3) * Δα * S + (F * μ² / (3 * k_B * T)) * (1 - (1 - 3 * cos²(β)) * S)] ε⊥ = 1 + (N * h * F / ε₀) * [α_avg - (1/3) * Δα * S + (F * μ² / (3 * k_B * T)) * (1 + (1/2) * (1 - 3 * cos²(β)) * S)]

Dabei ist N die Anzahldichte, h und F sind die Hohlraum- und Reaktionsfeld-Faktoren, ε₀ die Permittivität des Vakuums, k_B die Boltzmann-Konstante und T die absolute Temperatur. Für 10OCB ist β ≈ 0°, was zu einem großen positiven Δε führt.

Dielektrische Relaxation

Die dielektrische Relaxation in Flüssigkristallen ist die verzögerte Reaktion der dielektrischen Polarisation auf ein sich änderndes elektrisches Feld. In nematischen Phasen werden typischerweise zwei Hauptrelaxationsprozesse beobachtet.[6][8]

-

Niederfrequente Relaxation (um die kurze Achse): Dieser Prozess, der typischerweise im kHz- bis MHz-Bereich für ε∥ beobachtet wird, ist mit der behinderten Rotation der Moleküle um ihre kurze Achse verbunden. Das nematische Potenzial behindert diese Bewegung, was zu einer langen Relaxationszeit führt.[8]

-

Hochfrequente Relaxation (um die lange Achse): Die Rotation um die lange Molekülachse ist weniger behindert und tritt bei höheren Frequenzen auf, was die Relaxation von ε⊥ beeinflusst.

Diese Relaxationsphänomene werden oft mit dem Debye-Modell oder seinen Modifikationen (z. B. Cole-Cole) analysiert, um die Relaxationszeiten und ihre Verteilung zu charakterisieren.[8]

Experimentelle Methodik

Die Messung der dielektrischen Eigenschaften von 10OCB erfordert eine sorgfältige Probenvorbereitung und den Einsatz von Breitband-Dielektrizitätsspektroskopie.

Probenvorbereitung und Ausrichtung

Um die anisotropen dielektrischen Konstanten (ε∥ und ε⊥) zu messen, muss der Flüssigkristall makroskopisch ausgerichtet werden. Dies wird typischerweise in einer Flüssigkristallzelle erreicht, die aus zwei parallelen Glasplatten besteht, die mit transparenten leitfähigen Indium-Zinn-Oxid (ITO)-Elektroden beschichtet sind.

-

Planare Ausrichtung (für ε∥): Die inneren Oberflächen der Zelle werden mit einer dünnen Polymerschicht (z. B. Polyimid) beschichtet und in eine einheitliche Richtung gerieben. Dies verankert die Flüssigkristallmoleküle parallel zu den Substraten. Ein elektrisches Messfeld, das senkrecht zu den Platten angelegt wird, ist dann senkrecht zum Direktor, was die Messung von ε⊥ ermöglicht. Um ε∥ in dieser Geometrie zu messen, muss ein starkes Magnetfeld parallel zu den Platten und senkrecht zur Reibrichtung angelegt werden, um den Direktor neu auszurichten.

-

Homöotrope Ausrichtung (für ε⊥): Die Zelloberflächen werden mit einem Tensid (z. B. Lecithin) behandelt, das die Moleküle senkrecht zu den Substraten ausrichtet. Ein elektrisches Messfeld, das senkrecht zu den Platten angelegt wird, ist dann parallel zum Direktor, was die Messung von ε∥ ermöglicht.

Die Zelle wird im isotropen Zustand durch Kapillarwirkung gefüllt und dann langsam in die nematische Phase abgekühlt, um eine gut ausgerichtete Probe zu gewährleisten.

Aufbau der dielektrischen Spektroskopie

Ein typischer Aufbau für die dielektrische Spektroskopie umfasst die folgenden Komponenten:

Abbildung 2: Schematischer Aufbau für die dielektrische Spektroskopie von Flüssigkristallen.

Messverfahren

-

Kalibrierung: Führen Sie eine Leer-, Kurzschluss- und Lastkalibrierung des Impedanzanalysators durch, um parasitäre Impedanzen von den Kabeln und Messaufbauten zu eliminieren.

-

Temperaturstabilisierung: Platzieren Sie die gefüllte Flüssigkristallzelle in den Heiztisch und lassen Sie die Temperatur für jeden Messpunkt stabilisieren.

-

Frequenzdurchlauf: Führen Sie bei jeder stabilen Temperatur einen Frequenzdurchlauf über den gewünschten Bereich (z. B. 100 Hz bis 10 MHz) durch und messen Sie die Kapazität (C) und den Verlustfaktor (tan δ) oder die Leitfähigkeit (G).

-

Berechnung der Permittivität: Berechnen Sie den Realteil (ε') und den Imaginärteil (ε'') der komplexen Permittivität aus den gemessenen Daten:

-

ε' = C / C₀

-

ε'' = G / (ω * C₀) = ε' * tan δ Dabei ist C₀ die Leerkapazität der Zelle und ω die Winkelfrequenz (2πf).

-

-

Wiederholung: Wiederholen Sie die Schritte 2-4 für jede gewünschte Temperatur in den verschiedenen Phasen (isotrop, nematisch und smektisch).

Abbildung 3: Experimenteller Arbeitsablauf zur Messung der dielektrischen Permittivität.

Ergebnisse und Diskussion

Obwohl spezifische quantitative Daten für 10OCB in der Literatur nicht leicht verfügbar sind, können die erwarteten dielektrischen Eigenschaften aus den Trends abgeleitet werden, die für die nOCB- und nCB-Homologreihen beobachtet werden.[4][8]

Erwartete dielektrische Permittivität und Anisotropie

Die folgende Tabelle fasst die erwarteten qualitativen Werte für die dielektrische Permittivität von 10OCB in der nematischen Phase bei einer Frequenz unterhalb des Hauptrelaxationsbereichs (z. B. 1 kHz) zusammen. Diese Werte basieren auf Extrapolationen von Daten für kürzere Kettenlängen wie 8CB und 8OCB.

| Parameter | Symbol | Erwarteter Wert (qualitativ) | Begründung |

| Parallele Permittivität | ε∥ | Groß (z.B. > 10) | Das große Dipolmoment der CN-Gruppe richtet sich mit dem Feld aus. |

| Senkrechte Permittivität | ε⊥ | Mäßig (z.B. ~5-7) | Die Rotation um die lange Achse trägt weniger zur Polarisation bei. |

| Dielektrische Anisotropie | Δε | Groß und positiv | Ergebnis von ε∥ >> ε⊥, typisch für Cyanobiphenyle.[4] |

| Mittlere Permittivität | ε_avg | Mäßig | Berechnet als (ε∥ + 2ε⊥) / 3. |

Es wird erwartet, dass sowohl ε∥ als auch ε⊥ mit zunehmender Kettenlänge in der nOCB-Reihe abnehmen.[4] Dies ist auf eine Verringerung der Dipolkonzentration (Anzahldichte N) zurückzuführen, wenn die längere, nicht-polare Alkoxykette das Molekülvolumen erhöht. Folglich wird erwartet, dass auch die dielektrische Anisotropie Δε mit zunehmender Kettenlänge abnimmt.[4]

Frequenz- und Temperaturabhängigkeit

Frequenzabhängigkeit: Das charakteristische dielektrische Spektrum von 10OCB wird eine starke Frequenzdispersion für ε∥ im Niederfrequenzbereich (typischerweise kHz-MHz) zeigen. In diesem Bereich wird ε∥' stark abfallen, begleitet von einem Peak im dielektrischen Verlust ε∥''. Dieser Peak entspricht der charakteristischen Relaxationsfrequenz für die Rotation um die kurze Achse. Im Gegensatz dazu wird erwartet, dass ε⊥' bis zu viel höheren Frequenzen (GHz-Bereich) relativ konstant bleibt, bevor eine Relaxation aufgrund der Rotation um die lange Achse auftritt.

Temperaturabhängigkeit: In der nematischen Phase nehmen die dielektrischen Konstanten und die Anisotropie typischerweise mit steigender Temperatur ab. Dies ist direkt mit der Abnahme des Ordnungsparameters S verbunden, wenn sich die Temperatur dem nematisch-isotropen Übergangspunkt nähert. Die Relaxationsfrequenz für die Rotation um die kurze Achse nimmt mit steigender Temperatur zu, da die thermische Energie hilft, das nematische Potenzial zu überwinden, was zu einer Verschiebung des Verlustpeaks zu höheren Frequenzen führt.

Anwendungen

Die dielektrischen Eigenschaften von 10OCB und verwandten Cyanobiphenylen sind die Grundlage für ihre Verwendung in verschiedenen technologischen Anwendungen:

-

Flüssigkristallanzeigen (LCDs): Die große positive dielektrische Anisotropie ermöglicht ein Schalten bei niedriger Spannung. In einem Twisted-Nematic (TN)-Display richtet ein angelegtes elektrisches Feld die Moleküle mit hohem Δε neu aus, was zu einer Änderung der Lichtdurchlässigkeit führt.

-

Abstimmbare Mikrowellengeräte: Die Fähigkeit, die effektive Permittivität mit einem angelegten elektrischen Feld zu ändern, wird in Geräten wie Phasenverschiebungen, Filtern und Antennen genutzt, bei denen eine Abstimmung der Resonanzfrequenz oder der Phasenverzögerung erforderlich ist.

-

Sensoren: Änderungen in der Umgebung (z. B. das Vorhandensein von Analyten) können die molekulare Ausrichtung und damit die dielektrischen Eigenschaften des Flüssigkristalls stören, was eine Grundlage für empfindliche Sensorplattformen bietet.[1]

Schlussfolgerung

This compound ist ein Flüssigkristall, von dem erwartet wird, dass er die charakteristischen dielektrischen Eigenschaften der Cyanobiphenyl-Familie aufweist, insbesondere eine große positive dielektrische Anisotropie und eine ausgeprägte Niederfrequenz-Relaxation. Diese Eigenschaften, die direkt mit seiner molekularen Struktur und der nematischen Ordnung zusammenhängen, sind entscheidend für seine Funktionalität in einer Vielzahl von elektro-optischen und Hochfrequenzanwendungen. Dieser Leitfaden hat den theoretischen Rahmen, eine detaillierte experimentelle Methodik zur Charakterisierung dieser Eigenschaften und die erwarteten Trends auf der Grundlage etablierter Daten von homologen Verbindungen dargelegt. Die hier beschriebenen Protokolle und Analysen bieten eine solide Grundlage für Forscher und Ingenieure, die mit diesem und ähnlichen Flüssigkristallmaterialien arbeiten.

Referenzen

-

Meier, G., & Saupe, A. (1966). Dielectric Relaxation in Nematic Liquid Crystals. Molecular Crystals, 1(4), 515-525.

-

Lagerwall, J. P. F. (2023). The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. Liquid Crystals Today, 32(1), 2-23. [Link]

-

Lagerwall, J. P. F. (2023). The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. National Institutes of Health. [Link]

-

Martin, A. J., Meier, G., & Saupe, A. (1971). Extended Debye Theory for Dielectric Relaxations in Nematic Liquid Crystals. Symposia of the Faraday Society, 5, 119-133. [Link]

-

Li, J. (2008). Calculating the dielectric anisotropy of nematic liquid crystals: a reinvestigation of the Maier--Meier theory. Chinese Physics B, 17(10), 3843-3848. [Link]

-

Sebastián, N., et al. (2023). Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. Journal of Physical Chemistry B, 127(32), 7149-7160. [Link]

-

Li, Y., et al. (2024). Control Patterning of Cyanobiphenyl Liquid Crystals for Electricity Applications. Langmuir, 40(41), 21693-21700. [Link]

-

Nordio, P. L., Rigatti, G., & Segre, U. (1973). Dielectric relaxation in polar nematic liquid crystals. Molecular Physics, 25(1), 129-136. [Link]

-

Li, J., et al. (2008). Calculating the dielectric anisotropy of nematic liquid crystals: a reinvestigation of the Maier–Meier theory. Chinese Physics B, 17(10), 3843. [Link]

-

Salter, Z. H., et al. (2023). Collective Relaxation Processes in Nonchiral Nematics. Molecules, 28(12), 4786. [Link]

-

Urban, S., Gestblom, B., Kresse, H., & Dąbrowski, R. (1996). Dielectric Relaxation Studies of 4-n-Alkyloxy-4'-Cyanobiphenyls (nOCB, n= 5÷8). Zeitschrift für Naturforschung A, 51(7), 834-842. [Link]

-

Urban, S., Kędzierski, J., & Dabrowski, R. (2000). Analysis of the Dielectric Anisotropy of Typical Nematics with the Aid of the Maier-Meier Equations. Zeitschrift für Naturforschung A, 55(4), 336-342. [Link]

-

Li, Y., et al. (2024). Control Patterning of Cyanobiphenyl Liquid Crystals for Electricity Applications. Langmuir. [Link]

-

Czechowski, G., et al. (2014). The parameters characterizing the dielectric anisotropy of the nematic phase in particular substances. ResearchGate. [Link]

-

Li, J., & Wu, S. T. (2006). Calculating the dielectric anisotropy of nematic liquid crystals: a reinvestigation of the Maier–Meier theory. ResearchGate. [Link]

-

Bapat, A. V., & Suryavanshi, B. M. (2016). Dielectric properties of 4′-n-alkyl-4-cyanobiphenyls in their nematic phases. Pramana, 87(4), 54. [Link]

-

Ratna, B. R., & Shashidhar, R. (1976). Dielectric properties of 4′-n-alkyl-4-cyanobiphenyls in their nematic phases. Pramana, 6(5), 278-283. [Link]

-

Perkowski, P. (2010). Dielectric spectroscopy of liquid crystals. Electrodes resistivity and connecting wires inductance influence on dielectric measurements. ResearchGate. [Link]

-

Colmenero, J., et al. (2005). Experimental setup for simultaneous measurements of neutron diffraction and dielectric spectroscopy during crystallization of liquids. Review of Scientific Instruments, 76(3), 033903. [Link]

-

Yao, H., & Hiki, Y. (2000). Experimental study on the dielectric properties of a liquid crystal polymer. ResearchGate. [Link]

-

Almeida, R. (2018). Dielectric Spectroscopy of modulated liquid crystal structure. YouTube. [Link]

-

Urban, S., Gestblom, B., Kresse, H., & Dąbrowski, R. (1996). Dielectric Relaxation Studies of 4-n-Alkyloxy-4'-Cyanobiphenyls (nOCB, n= 5÷8). Sci-Hub. [Link]

-

Burmistrov, V. A., et al. (2005). Dielectric properties and orientational order of 4-(ω-hydroxyalkoxy)- 4′-cyanobiphenyls. Russian Journal of Physical Chemistry A, 79(10), 1643-1646. [Link]

-

Avci, M., & Köysal, M. (2015). Molecular orientation and dielectric anisotropy properties of 4-cyano-4′- n-heptylbiphenyl–TiO 2 liquid crystal composite. ResearchGate. [Link]

-

Sundaram, S., et al. (2023). Chemical structures of 4-octyl-4′-cyanobiphenyl and 4-octyloxy-4. ResearchGate. [Link]

-

Komura, H., & Morita, A. (2007). Structure Analysis Of 4-Octyl-4'-Cyanobiphenyl Liquid-Crystalline Free-Standing Film By Molecular Dynamics Simulation. AZoM. [Link]

-

Melnyk, V., et al. (2015). Low temperature phase transformations in 4-cyano-4'- pentylbiphenyl (5CB) filled by multiwalled carbon nanotubes. arXiv. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ossila.com [ossila.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Table of dielectric constants of substances | Level meters and level switches by Yamaden [ydic.co.jp]

- 8. Enhancement of dielectric and electro-optical characteristics of liquid crystalline material 4'-octyl-4-cyano-biphenyl with dispersed functionalized and nonfunctionalized multiwalled carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Optical Properties of 4-cyano-4'-decyloxybiphenyl (10CB) in the Nematic Phase

Executive Summary